molecular formula C11H11N3O B13133307 (6-Amino-[3,3'-bipyridin]-5-yl)methanol

(6-Amino-[3,3'-bipyridin]-5-yl)methanol

Cat. No.: B13133307
M. Wt: 201.22 g/mol
InChI Key: BOWSMCOXKXXOKE-UHFFFAOYSA-N
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Description

(6-Amino-[3,3'-bipyridin]-5-yl)methanol is a bipyridine derivative featuring a methanol (-CH2OH) group at position 5 and an amino (-NH2) group at position 6 of the [3,3'-bipyridine] core (Figure 1). This compound’s structure combines hydrogen-bonding capabilities (via -NH2 and -OH groups) with the aromatic rigidity of the bipyridine system, making it relevant for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(2-amino-5-pyridin-3-ylpyridin-3-yl)methanol

InChI

InChI=1S/C11H11N3O/c12-11-10(7-15)4-9(6-14-11)8-2-1-3-13-5-8/h1-6,15H,7H2,(H2,12,14)

InChI Key

BOWSMCOXKXXOKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(N=C2)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-[3,3’-bipyridin]-5-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,3’-bipyridine.

    Nitration: The bipyridine is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of (6-Amino-[3,3’-bipyridin]-5-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-Amino-[3,3’-bipyridin]-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Various reduced derivatives.

    Substitution: Compounds with different functional groups replacing the amino or hydroxymethyl groups.

Scientific Research Applications

Chemistry:

    Catalysis: (6-Amino-[3,3’-bipyridin]-5-yl)methanol can be used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic reactions.

Biology:

    Biological Probes: The compound can be used as a fluorescent probe in biological studies due to its ability to bind to specific biomolecules and emit fluorescence.

Medicine:

    Drug Development:

Industry:

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which (6-Amino-[3,3’-bipyridin]-5-yl)methanol exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific proteins or nucleic acids, altering their function or structure.

Comparison with Similar Compounds

Structural Analogues in Bipyridine and Pyridine Families

The compound’s closest analogs include substituted bipyridines and pyridines with variations in functional groups, positions, and core modifications. Key examples are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Physicochemical Properties* Reported Applications/Activity
(6-Amino-[3,3'-bipyridin]-5-yl)methanol [3,3'-Bipyridine] -NH2 (C6), -CH2OH (C5) High polarity (logP ~1.2), water-soluble Potential kinase inhibitor (inferred)
[3,3'-Bipyridine]-6-ylmethanamium (14b) [3,3'-Bipyridine] -NH3+ (C6) Higher solubility (charged, logP ~0.8) Anticancer research (e.g., CDK inhibitors)
(6'-Methoxy-[3,3'-bipyridin]-4-amine) [3,3'-Bipyridine] -OCH3 (C6'), -NH2 (C4) Moderate polarity (logP ~1.5) Antibacterial screening
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol Pyridine -Cl (C3, C6), -OCH3 (C5), -CH2OH (C2) Lipophilic (logP ~2.0) Fungicidal activity
(6-Chloro-5-iodopyridin-3-yl)methanol Pyridine -Cl (C6), -I (C5), -CH2OH (C3) Low solubility (logP ~2.3) Intermediate in organic synthesis

Key Differences and Implications

Functional Group Variations
  • Amino vs. Methanammonium Groups: The charged -NH3+ group in compound 14b enhances water solubility but reduces membrane permeability compared to the neutral -NH2 and -CH2OH groups in the target compound.
  • Methanol vs.
  • Halogen Substitutions : Chloro- and iodo-substituted pyridines (e.g., [1360938-13-1]) exhibit higher lipophilicity, favoring membrane penetration but reducing aqueous solubility .
Positional Isomerism
  • The amino group’s position (C6 in the target vs. C4 in [1269041-56-6]) alters electronic distribution and binding affinity. For example, C6-amino bipyridines may interact more effectively with ATP-binding pockets in kinases .

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